9-[2,2-bis(allyloxy)ethyl]-9H-carbazole
Overview
Description
9-[2,2-bis(allyloxy)ethyl]-9H-carbazole, also known as BAE-Cbz, is a carbazole derivative that has shown significant potential in scientific research. This compound is of great interest to researchers due to its unique chemical structure and potential applications in various fields of science.
Scientific Research Applications
Electrochromic Materials
9-[2,2-bis(allyloxy)ethyl]-9H-carbazole and its derivatives have been explored for their applications in electrochromic materials. For instance, bis[2-(3,4-ethylenedioxy)thienyl]carbazole-based polymers exhibit multicolour electrochromic behaviour, possessing three separate accessible states, highlighting the potential of such compounds in smart windows and display technologies (Reddinger, Sotzing, & Reynolds, 1996).
Photoluminescent Materials
The synthesis and study of carbazole derivatives have also focused on their photoluminescent properties. Mercury(II) complexes with novel functional rigid ligands, including carbazole derivatives, exhibit unique luminescent properties, which are crucial for the development of new luminescent materials with potential applications in sensing, imaging, and electronic devices (Zhou et al., 2005).
Organic Electronics and Solar Cells
Carbazole-based materials have been extensively studied for their applications in organic electronics, particularly in solar cells. A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities has shown promise for efficient, reproducible, and solution-processable bulk-heterojunction devices, offering a high open-circuit voltage and power conversion efficiency (Raynor et al., 2016).
Aggregation-Induced Emission (AIE)
Novel carbazole derivatives have been synthesized, characterized, and found to exhibit mechanochromism and aggregation-induced emission. These properties are significant for developing new fluorescent materials for bioimaging, sensors, and optoelectronic devices (Hu et al., 2018).
Hole Transporting Materials
Carbazole-based compounds have been synthesized and applied as hole-transporting materials (HTMs) in solid-state dye-sensitized solar cells (ssDSSCs). The structural integrity and optical properties of these compounds contribute to improved photovoltaic performance, highlighting their potential in enhancing the efficiency of solar energy conversion (Jung & Kwon, 2021).
Properties
IUPAC Name |
9-[2,2-bis(prop-2-enoxy)ethyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-13-22-20(23-14-4-2)15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h3-12,20H,1-2,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHKUCNOTHQYDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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